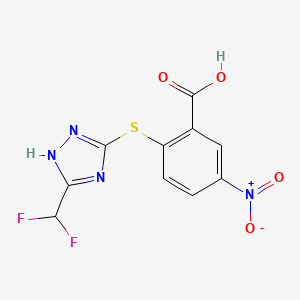
2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(ジフルオロメチル)-4H-1,2,4-トリアゾール-3-イル)チオ)-5-ニトロ安息香酸は、そのユニークな構造的特徴と潜在的な用途から、化学分野で注目を集めている化合物です。その構造中のジフルオロメチル基とトリアゾール環の存在は、ユニークな化学的特性を付与し、さまざまな科学研究や産業用途に貴重な化合物となっています。
準備方法
合成経路と反応条件
2-((5-(ジフルオロメチル)-4H-1,2,4-トリアゾール-3-イル)チオ)-5-ニトロ安息香酸の合成は、一般的に、容易に入手可能な前駆体から開始し、複数の工程を伴います。一般的な合成経路の1つは、環化反応によるトリアゾール環の形成と、ジフルオロメチル化反応によるジフルオロメチル基の導入を伴います。最終工程は、トリアゾール環のチオール化と安息香酸部分のニトロ化です。
工業生産方法
この化合物の工業生産方法は、反応条件を最適化し、収率を向上させるために、連続フロー反応器を使用する場合があります。触媒や温度、圧力などの特定の反応条件を使用することによっても、合成プロセスの効率が向上します。
化学反応の分析
反応の種類
2-((5-(ジフルオロメチル)-4H-1,2,4-トリアゾール-3-イル)チオ)-5-ニトロ安息香酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、さまざまな酸化生成物を生成するために酸化することができます。
還元: 還元反応により、ニトロ基をアミノ基に変換することができます。
置換: この化合物は、特にトリアゾール環と安息香酸部分において、求核置換反応を起こす可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、チオールやアミンなどの求核剤があります。温度、溶媒、pHなどの反応条件は、これらの反応の結果に大きな影響を与える可能性があります。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成され、還元によりアミノ誘導体が生成される可能性があります。
科学研究における用途
2-((5-(ジフルオロメチル)-4H-1,2,4-トリアゾール-3-イル)チオ)-5-ニトロ安息香酸は、次のような幅広い科学研究における用途があります。
化学: この化合物は、より複雑な分子の合成におけるビルディングブロックとして、さまざまな化学反応における試薬として使用されます。
生物学: 酵素阻害の研究や、生物学的経路の調査のためのプローブとして使用されます。
産業: 独自の特性を持つ特殊化学品や材料の製造に使用されます。
科学的研究の応用
2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
2-((5-(ジフルオロメチル)-4H-1,2,4-トリアゾール-3-イル)チオ)-5-ニトロ安息香酸の作用機序は、特定の分子標的や経路との相互作用に関係しています。ジフルオロメチル基とトリアゾール環は、これらの標的に対する結合親和性と特異性に重要な役割を果たします。この化合物は、特定の酵素の活性部位に結合することで、その活性を阻害し、関連する生物学的経路に影響を与える可能性があります。
類似化合物との比較
類似化合物
- 2-((5-(トリフルオロメチル)-4H-1,2,4-トリアゾール-3-イル)チオ)-5-ニトロ安息香酸
- 2-((5-(メチル)-4H-1,2,4-トリアゾール-3-イル)チオ)-5-ニトロ安息香酸
- 2-((5-(エチル)-4H-1,2,4-トリアゾール-3-イル)チオ)-5-ニトロ安息香酸
独自性
2-((5-(ジフルオロメチル)-4H-1,2,4-トリアゾール-3-イル)チオ)-5-ニトロ安息香酸のジフルオロメチル基の存在は、異なる置換基を持つアナログと比較して、脂溶性と代謝安定性の向上などのユニークな化学的特性を付与します。これは、科学研究や産業におけるさまざまな用途に貴重な化合物となっています。
生物活性
Introduction
2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid (CAS No. 1706458-87-8) is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H6F2N4O4S, with a molecular weight of 316.24 g/mol. The compound features a triazole ring and a nitrobenzoic acid moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1706458-87-8 |
| Molecular Formula | C₁₀H₆F₂N₄O₄S |
| Molecular Weight | 316.24 g/mol |
Biological Activity
Antimicrobial Activity
Research indicates that compounds containing the triazole structure exhibit notable antimicrobial properties. A study highlighted the antibacterial and antifungal activities of various triazole derivatives, suggesting that this compound could exhibit similar effects against pathogenic microorganisms .
Anticancer Potential
The anticancer potential of triazole derivatives has been extensively studied. For instance, related compounds have shown efficacy against various cancer cell lines. In one study, triazole derivatives demonstrated significant antiproliferative activity against breast, colon, and lung cancer cell lines . While specific data on this compound is limited, its structural similarities suggest it may possess comparable anticancer properties.
The mechanism by which triazole compounds exert their biological effects often involves inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For example, some triazoles inhibit the enzyme phytoene desaturase (PDS), which is crucial for carotenoid biosynthesis in plants and certain pathogens . Understanding the precise mechanism for this compound requires further investigation.
Case Studies and Research Findings
- Antibacterial Activity : A comparative study found that related triazole compounds exhibited strong antibacterial effects against Mycobacterium tuberculosis and other pathogens. While specific results for this compound were not reported, the general trend suggests potential effectiveness against similar strains .
- Antiproliferative Studies : In vitro studies have shown that triazole derivatives can significantly inhibit the growth of various cancer cell lines. For instance, one derivative demonstrated an IC50 value of 6.2 μM against colon carcinoma cells . Further studies on this compound could elucidate its specific anticancer activity.
Summary Table of Biological Activities
特性
分子式 |
C10H6F2N4O4S |
|---|---|
分子量 |
316.24 g/mol |
IUPAC名 |
2-[[5-(difluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-5-nitrobenzoic acid |
InChI |
InChI=1S/C10H6F2N4O4S/c11-7(12)8-13-10(15-14-8)21-6-2-1-4(16(19)20)3-5(6)9(17)18/h1-3,7H,(H,17,18)(H,13,14,15) |
InChIキー |
KQVFKNLKJFUJQE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)SC2=NNC(=N2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















